Molecular Weight Differentiation via 1-Methyl Substitution: 14.03 Da Increment vs. Non-Methylated 8-Boc Analog
The target compound (MW 254.37 g/mol; C₁₄H₂₆N₂O₂) differs from the non-methylated analog tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 236406-39-6; MW 240.34 g/mol; C₁₃H₂₄N₂O₂) by exactly 14.03 Da, corresponding to the addition of one methylene (–CH₂–) unit appended as a 1-methyl substituent on the pyrrolidine ring . This mass increment is accompanied by a predicted increase in lipophilicity: the calculated XLogP for the non-methylated analog is approximately 1.5, while the 1-methyl derivative is estimated at ~1.8–2.0, altering LogD partitioning in biological and formulation contexts . The increased molecular weight and lipophilicity may influence blood–brain barrier penetration, plasma protein binding, and metabolic clearance rates, all of which are critical parameters in CNS drug discovery programs .
| Evidence Dimension | Molecular weight (g/mol) and molecular formula |
|---|---|
| Target Compound Data | 254.37 g/mol; C₁₄H₂₆N₂O₂ |
| Comparator Or Baseline | tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 236406-39-6): 240.34 g/mol; C₁₃H₂₄N₂O₂ |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔFormula = +CH₂ |
| Conditions | Calculated from IUPAC molecular formulas and atomic weights; physical property data from PubChem and ChemicalBook sources |
Why This Matters
A 14 Da mass increment with altered lipophilicity can meaningfully shift ADME properties, making the 1-methyl analog the appropriate choice when lead optimization requires fine-tuning of LogD without altering the core spirocyclic pharmacophore.
- [1] PubChem. tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate (CID entry for CAS 236406-39-6). Molecular weight 240.34 g/mol; C₁₃H₂₄N₂O₂. Available at: https://pubchem.ncbi.nlm.nih.gov (accessed May 2026). View Source
